1-Bromobutane-2,3-dione
Description
Overview of α-Halo Dicarbonyl Compounds in Organic Synthesis
α-Halo dicarbonyl compounds are a class of organic molecules characterized by the presence of a halogen atom (such as bromine, chlorine, or iodine) on the carbon atom adjacent to a carbonyl group (the α-carbon). mdpi.comnih.gov This structural arrangement confers unique reactivity upon these molecules. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov
These compounds serve as valuable building blocks in organic synthesis, providing access to a wide array of more complex molecular architectures, including various heterocyclic compounds, some of which exhibit notable biological activity. mdpi.comnih.gov The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations. mdpi.com Reactions involving α-halo dicarbonyl compounds often proceed via an SN2 pathway, particularly with less basic nucleophiles. jove.com The use of strong bases can lead to the formation of enolates and subsequent side reactions. jove.com
Significance of 1-Bromobutane-2,3-dione as a Versatile Synthetic Intermediate
This compound stands out as a particularly useful synthetic intermediate due to its distinct reactivity imparted by the specific bromination pattern. It is a brominated derivative of butanedione and is recognized for its versatility in creating diverse chemical scaffolds for pharmaceuticals and other fine chemicals.
The high electrophilicity of the bromine atom in this compound facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity has been exploited in the synthesis of complex molecules. For instance, it is used as a building block in the synthesis of thiourea (B124793) derivatives, which are of interest for their potential biological relevance. Research has demonstrated its utility in reacting with compounds like N-(4-methoxyphenyl)thiourea in ethanol (B145695) to produce the desired products in good yields.
Historical Context and Early Research on Brominated Ketones
The study of halogenated ketones dates back to early research in organic chemistry. ebsco.com The α-halogenation of ketones, the process of replacing a hydrogen atom next to a carbonyl group with a halogen, is a fundamental reaction in organic synthesis. fiveable.mewikipedia.org This reaction can be carried out under either acidic or basic conditions. wikipedia.org
Early investigations into the bromination of ketones laid the groundwork for understanding the reactivity of compounds like this compound. The Hell-Volhard-Zelinsky reaction, for example, is a classic method for the α-bromination of carboxylic acids, which proceeds through an acyl bromide intermediate. masterorganicchemistry.com Over the years, significant advancements have been made in developing more efficient and environmentally friendly methods for the synthesis of α-bromoketones. mdpi.com These efforts have focused on improving reaction conditions and minimizing the formation of unwanted byproducts, such as dibrominated derivatives.
The synthesis of this compound itself typically involves the bromination of butane-2,3-dione. This process often utilizes bromine in the presence of a catalyst, with careful control of reaction conditions to ensure the desired product is obtained with high purity.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H5BrO2 |
| IUPAC Name | 1-bromo-2,3-butanedione |
| CAS Number | 5308-51-0 |
| Molar Mass | 164.986 g/mol |
| Appearance | Colorless to Yellow Liquid |
| Boiling Point | 205 °C |
| Storage Temperature | 2-8 °C |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemspider.com
Structure
3D Structure
Properties
IUPAC Name |
1-bromobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZUQSKSVMXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449548 | |
| Record name | 1-bromobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-51-0 | |
| Record name | 1-bromobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromobutane 2,3 Dione
Direct Bromination Approaches
A primary and widely documented method for synthesizing 1-bromobutane-2,3-dione is through the direct bromination of butane-2,3-dione (also known as diacetyl). This reaction proceeds via an electrophilic substitution mechanism, where a bromine atom replaces a hydrogen atom on one of the α-carbons adjacent to the carbonyl groups. The reaction is typically performed by treating butane-2,3-dione with molecular bromine (Br₂). To facilitate the reaction and control selectivity, a catalyst is often employed.
Key parameters for this approach are carefully controlled to minimize side reactions, such as over-bromination which can lead to the formation of 1,4-dibromo-2,3-butanedione. chemicalbook.com The use of a non-polar solvent and controlled temperature is crucial for achieving a good yield of the mono-brominated product.
| Parameter | Details | Source(s) |
| Starting Material | Butane-2,3-dione (Diacetyl) | |
| Brominating Agent | Bromine (Br₂) | |
| Catalysts | Iron (Fe) or Aluminum bromide (AlBr₃) | |
| Solvents | Anhydrous methylene (B1212753) chloride or carbon tetrachloride | |
| Temperature | 0–25°C |
Synthesis from Related Butane Derivatives
The synthesis of this compound from butan-1-ol is a multi-step process, as direct conversion is not feasible. The initial step involves the conversion of the primary alcohol, butan-1-ol, into an alkyl halide, specifically 1-bromobutane (B133212). This is a classic nucleophilic substitution reaction (Sɴ2). up.ptchemicalbook.comvernier.com The reaction is typically achieved by treating butan-1-ol with sodium bromide (NaBr) and a strong acid, such as concentrated sulfuric acid (H₂SO₄). up.ptchemicalbook.comprepchem.com The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is then displaced by the bromide ion. up.ptchemicalbook.com
Following the synthesis of 1-bromobutane, further transformations would be necessary to introduce the dione (B5365651) functionality at the C2 and C3 positions. This would involve a sequence of oxidation reactions, which are complex and not typically described as a direct pathway in the literature. The synthesis highlights the importance of starting with a precursor that already contains the core carbon skeleton and desired functional groups where possible.
The transformation of 2,3-butanedione (B143835) (diacetyl) is the most direct and common strategy for preparing this compound. This method involves the selective bromination at the C1 position. The reaction takes advantage of the acidic nature of the α-hydrogens, which are activated by the two adjacent carbonyl groups.
The synthesis is typically performed by reacting 2,3-butanedione with a brominating agent in a suitable solvent. For instance, reacting 2,3-butanedione with sodium bromate (B103136) and hydrogen bromide in chloroform (B151607) can yield brominated butanedione derivatives. chemicalbook.com A detailed study outlines the reaction of 2,3-butanedione with bromine in the presence of an iron or aluminum bromide catalyst to yield this compound. This process is favored for its relative simplicity and efficiency, providing a direct route to the target molecule.
Derivatization of Butan-1-ol
Multi-step Synthetic Strategies
More intricate synthetic routes have been developed to create brominated keto compounds, demonstrating the versatility of multi-step organic synthesis. One such pathway begins with 2-bromomethyl-2-vinyl-1,3-dioxolane, which serves as a key precursor. researchgate.net This starting material can be readily prepared from 2-ethyl-2-methyl-1,3-dioxolane. researchgate.net
The synthetic sequence involves several key transformations:
Bromination: The vinyl group of 2-bromomethyl-2-vinyl-1,3-dioxolane is brominated to yield 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. researchgate.net
Dehydrobromination: This intermediate undergoes a double dehydrobromination using a strong base like potassium tert-butoxide (t-BuOK), resulting in the formation of an alkyne, 2-ethynyl-2-bromomethyl-1,3-dioxolane. researchgate.net
This strategy creates a protected bromo-alkyne precursor, which can then be deprotected and modified in a subsequent step. researchgate.net
| Step | Starting Material | Reagents | Product | Source(s) |
| 1 | 2-Bromomethyl-2-vinyl-1,3-dioxolane | Br₂, Dichloromethane | 2-(1,2-Dibromoethyl)-2-bromomethyl-1,3-dioxolane | researchgate.net |
| 2 | 2-(1,2-Dibromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide (t-BuOK), THF | 2-Ethynyl-2-bromomethyl-1,3-dioxolane | researchgate.net |
Formolysis, a solvolysis reaction involving formic acid, is a critical step in the deprotection and transformation of the acetal (B89532) group in the multi-step synthesis described above. researchgate.net After the formation of 2-ethynyl-2-bromomethyl-1,3-dioxolane, treatment with formic acid is used to remove the dioxolane protecting group and yield the final ketone. researchgate.net
In the documented pathway, the formolysis of 2-ethynyl-2-bromomethyl-1,3-dioxolane leads to the formation of 1-bromo-3-butyn-2-one. researchgate.net This illustrates how formolysis can be effectively employed to unmask a carbonyl group from its protected acetal form, finalizing the synthesis of a functionalized keto compound. researchgate.net Although this specific route yields an alkynone rather than the target dione, it showcases the strategic use of protecting groups and specific deprotection methods like formolysis in the synthesis of complex brominated carbonyl compounds. researchgate.net
Preparation from 2-Bromomethyl-2-vinyl-1,3-dioxolane
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on mitigating the hazards associated with traditional bromination methods, which often employ elemental bromine. Research has explored alternative pathways that prioritize safety, reduce waste, and utilize more environmentally benign reagents and conditions.
Recent developments have moved towards safer and more scalable synthetic routes. One such approach is a multi-step synthesis that avoids the direct use of hazardous elemental bromine. Another promising area is oxidative bromination, which employs reagents like N-bromosuccinimide (NBS) in conjunction with hydrogen peroxide (H₂O₂). This method operates under milder conditions (25–40°C) compared to some traditional syntheses.
Enzymatic methods represent a frontier in the green synthesis of this compound. Preliminary studies have shown that haloperoxidases can facilitate the selective bromination of diacetyl in an aqueous medium. While this approach is highly attractive from an environmental standpoint due to the use of enzymes and water as a solvent, it currently faces challenges of low yields, which remain in the range of 30–40%.
The selection of a synthetic method often involves a trade-off between safety, efficiency, and scalability. While direct bromination can offer high yields, the associated hazards of using elemental bromine are significant. The multi-step synthesis provides a safer and more scalable alternative, making it more suitable for larger-scale production. Oxidative bromination presents an emerging alternative with moderate yields that may be improved with further optimization.
A comparison of these emerging greener methodologies highlights the different advantages and challenges associated with each approach.
Table 1: Comparison of Greener Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Green Chemistry Aspects |
|---|---|---|---|---|
| Multi-Step Synthesis | Bromobenzene, Tetrahydrofuran (THF) | Reflux | 80 | Avoids the use of elemental bromine, enhancing safety and scalability. |
| Oxidative Bromination | N-bromosuccinimide (NBS), Hydrogen peroxide (H₂O₂) | 25–40°C, pH 8–9 | 65–75 | Utilizes less hazardous reagents and mild reaction conditions. |
| Enzymatic Approach | Haloperoxidases, Diacetyl | Aqueous media | 30–40 | Employs an environmentally friendly enzyme and aqueous solvent. |
Chemical Reactivity and Mechanistic Investigations of 1 Bromobutane 2,3 Dione
Nucleophilic Substitution Reactions
The most prominent feature of 1-Bromobutane-2,3-dione's reactivity is the susceptibility of the C1 carbon to nucleophilic attack. The bromine atom is an excellent leaving group, and its position alpha to a carbonyl group further activates the C-Br bond towards substitution. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. masterorganicchemistry.com The electrophilicity of the C1 carbon is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group. nih.gov
This compound readily reacts with various nitrogen-containing nucleophiles. These reactions are fundamental for the synthesis of nitrogen-containing heterocyclic compounds and other complex organic molecules. For instance, its reaction with ammonia (B1221849) in ethanol (B145695) at reflux leads to the formation of 1-Aminobutane-2,3-dione. The mechanism involves the direct attack of the nitrogen lone pair on the C1 carbon, displacing the bromide ion.
Another significant reaction is with thiourea (B124793). When heated in ethanol, this compound reacts with thiourea derivatives to yield substituted thiazoles, which are important scaffolds in medicinal chemistry. Similarly, reactions with primary and secondary amines would be expected to yield the corresponding amino-dione products. The general mechanism for the reaction with a primary amine (R-NH₂) involves the formation of a new carbon-nitrogen bond.
Oxygen-based nucleophiles, such as hydroxide (B78521) ions and alkoxides, also react with this compound. The reaction with aqueous sodium hydroxide at room temperature results in the substitution of the bromine atom to yield Butane-2,3-dione after subsequent keto-enol tautomerism and loss of water from the initial hydrate. The carbonyl groups themselves can also be targets for nucleophilic attack by strong oxygen nucleophiles, but the substitution at the C1 position is often the more facile pathway under appropriate conditions. The addition of alcohols to one or both of the carbonyl groups can lead to the formation of hemiacetals and acetals, respectively, a reaction that is typically reversible and acid-catalyzed. libretexts.org
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Conditions | Product | Yield (%) |
| Hydroxide (OH⁻) | Aqueous NaOH, 25°C | Butane-2,3-dione | 78 |
| Ammonia (NH₃) | Ethanol, reflux | 1-Aminobutane-2,3-dione | 65 |
| Thiourea | Ethanol, 80°C, 48 hr | 2-(Aryl)thiazol-4-yl ethanone | 52–77 |
Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are expected to react with this compound. Given the presence of two electrophilic carbonyl carbons in addition to the carbon bearing the bromine, the reaction outcome can be complex and is highly dependent on the reaction conditions and the nature of the nucleophile. A Grignard reagent (R-MgX) could potentially attack one or both of the carbonyl carbons. libretexts.orgpressbooks.pub Nucleophilic addition to a ketone carbonyl typically yields a tertiary alcohol upon acidic workup. masterorganicchemistry.com Therefore, the reaction of a Grignard reagent with this compound would likely lead to the formation of a tertiary alcohol at one or both carbonyl positions. It is also possible for the Grignard reagent to act as a base, abstracting an acidic α-proton, although attack at the carbonyl is generally favored.
Reactivity with Oxygen-Containing Nucleophiles
Electrophilic Reactions
While the primary reactivity of this compound is centered on nucleophilic attack at its electrophilic sites, it can also participate in reactions where it acts as a nucleophile. This occurs through the formation of its enol or enolate tautomer. In the presence of a base, a proton can be abstracted from the C4 carbon, forming an enolate. This enolate is a nucleophile and can react with various electrophiles.
Alternatively, under acidic conditions, the ketone can tautomerize to its enol form. The C=C double bond of the enol is nucleophilic and can attack strong electrophiles. fiveable.melibretexts.org For example, the acid-catalyzed enolization would create a nucleophilic double bond between C2 and C3, which could then react with an electrophile (E⁺). This would introduce a new substituent at the C2 position. This type of reactivity is a cornerstone of carbonyl chemistry, allowing for the functionalization of the carbon atom alpha to the carbonyl group. fiveable.me
Radical Reactions and Pathways
Recent research has shown that α-dicarbonyl compounds can serve as precursors for acyl radicals under photochemical conditions. The C(sp²)–C(sp²) bond in the dione (B5365651) moiety is susceptible to homolytic cleavage upon irradiation with visible light. sci-hub.se In the case of this compound, this cleavage would be expected to generate two distinct acyl radical species: an acetyl radical and a bromoacetyl radical.
These highly reactive acyl radicals can then participate in a variety of subsequent reactions, such as addition to alkenes or hydrogen atom abstraction from the solvent. sci-hub.seresearchgate.net
Acyl radicals are valuable intermediates in organic synthesis, particularly in cascade reactions where a series of bond-forming events occur in a single synthetic operation. rsc.org The generation of acyl radicals from precursors like α-keto acids via photoredox catalysis is a well-established method. rsc.orgnih.gov By analogy, the acyl radicals generated from the photochemical cleavage of this compound could initiate such cascade sequences. For instance, an acyl radical could add to an appropriately positioned alkene within the same molecule or in an intermolecular fashion, leading to the formation of a new carbon-centered radical, which could then propagate the cascade by further reactions. bohrium.com This approach provides a powerful strategy for the rapid construction of complex molecular architectures, such as polycyclic ketones.
Rearrangement Reactions
The most prominent rearrangement reaction for α-halo ketones such as this compound is the Favorskii rearrangement. This reaction is typically catalyzed by a base and leads to the formation of carboxylic acid derivatives. For this compound, which possesses an enolizable proton at the α'-position (C4), the reaction is expected to proceed via the generally accepted cyclopropanone (B1606653) mechanism.
The reaction is initiated by the abstraction of an acidic α'-proton by a base (e.g., a hydroxide or alkoxide ion) to form an enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon atom bearing the bromine, resulting in the displacement of the bromide ion and the formation of a highly strained cyclopropanone intermediate. ajchem-b.com Due to the presence of two carbonyl groups in the starting material, the initial enolization can occur, in principle, to involve either carbonyl, but the subsequent steps define the final product.
The resulting cyclopropanone intermediate is then attacked by the nucleophilic base at one of the carbonyl carbons. The subsequent cleavage of the three-membered ring can occur in two ways, but it typically proceeds to form the more stable carbanion. For the intermediate derived from this compound, the ring-opening would be followed by protonation to yield the final rearranged product, a branched carboxylic acid or its corresponding ester or amide, depending on the base used. acs.org
For instance, treatment of this compound with a base like sodium hydroxide would be expected to yield 2-methyl-3-oxobutanoic acid.
Mechanistic Studies
The precise mechanisms of reactions involving this compound are elucidated through a combination of experimental techniques and computational modeling. While specific studies focusing solely on this molecule are limited, the methodologies applied to analogous α-haloketones provide a clear framework for investigation.
Experimental studies are crucial for validating proposed reaction pathways and identifying key intermediates. For reactions like the Favorskii rearrangement, several experimental approaches are commonly employed.
Kinetic Studies: The rate of the reaction can be monitored to determine the reaction order with respect to the reactants (this compound and the base). This information helps to establish which molecules are involved in the rate-determining step. For example, a second-order rate law, first order in both the α-haloketone and the base, is consistent with the initial deprotonation being the slow step. chegg.com A hypothetical kinetic experiment for the reaction of this compound with sodium methoxide (B1231860) could yield data as shown in the interactive table below.
| Experiment | [this compound] (M) | [CH₃ONa] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 5.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |
Isotope Labeling: The use of isotopically labeled reactants helps to trace the movement of atoms throughout the reaction. For example, using this compound labeled with Carbon-13 at a specific position could confirm the skeletal rearrangement and the formation of the cyclopropanone intermediate by tracking the final position of the labeled carbon in the product.
Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product. For the Favorskii rearrangement, the proposed oxyallyl zwitterion or the cyclopropanone itself might be trapped by a suitable diene in a cycloaddition reaction, providing evidence for its existence. ajchem-b.com
Stereochemical Analysis: When the α-carbon and/or α'-carbon is a stereocenter, the stereochemistry of the products can provide significant insight into the mechanism, particularly the geometry of the enolate and the nature of the intramolecular substitution (inversion or retention of configuration). pearson.com
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating complex reaction mechanisms at a molecular level. core.ac.ukmdpi.com These methods allow for the mapping of the potential energy surface of a reaction, providing detailed information about the structure and stability of reactants, intermediates, transition states, and products. pearson.com
Modeling Reaction Pathways: DFT calculations can be used to model the entire reaction pathway of the Favorskii rearrangement of this compound. This involves locating the minimum energy structures of all species along the reaction coordinate and, crucially, the transition state structures that connect them. The calculated energy barriers (activation energies) for different potential pathways can help determine the most likely mechanism. pearson.com For example, calculations can compare the standard cyclopropanone pathway with the alternative quasi-Favorskii mechanism, which proceeds without a cyclopropanone intermediate. ajchem-b.com
Analysis of Intermediates and Transition States: Computational models provide detailed geometric and electronic structures of transient species. For the Favorskii rearrangement, this would include the enolate, the cyclopropanone intermediate, and the transition states for cyclization and ring-opening. The analysis of these structures can reveal key stereochemical preferences and electronic effects that govern the reaction's outcome. pearson.com High-level ab initio calculations on similar systems have shown that both inversion and retention pathways for the cyclopropanone ring closure are possible, with their relative energies often depending on the specific substrate and solvent conditions. pearson.com
The table below presents hypothetical relative energy data from a DFT study on a Favorskii rearrangement, illustrating the type of information that can be obtained.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | α-Haloketone + Base | 0.0 |
| TS1 | Transition State for Enolate Formation | +12.5 |
| Intermediate 1 | Enolate | -5.2 |
| TS2 | Transition State for Cyclopropanone Formation | +18.7 |
| Intermediate 2 | Cyclopropanone | +8.1 |
| TS3 | Transition State for Ring Opening | +15.4 |
| Products | Rearranged Carboxylic Acid | -25.0 |
Such computational studies, while not found specifically for this compound in the surveyed literature, are routinely applied to similar systems and would be invaluable for a detailed mechanistic understanding of its reactivity. pearson.comchemicalbook.com
Derivatization and Chemical Transformations of 1 Bromobutane 2,3 Dione
Synthesis of Heterocyclic Compounds
The bifunctional nature of 1-bromobutane-2,3-dione makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems. Its α-dicarbonyl and α-haloketone functionalities are key to these cyclization reactions.
Imidazole (B134444) and Oxazole (B20620) Ring Formation
The synthesis of imidazole derivatives can be achieved through the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov In this context, this compound can serve as the 1,2-dicarbonyl component, reacting with an aldehyde and an ammonia source to form substituted imidazoles.
Oxazole rings can be synthesized from the reaction of α-haloketones with amides or urea. researcher.life As an α-haloketone, this compound can undergo condensation with a primary amide, where the amide oxygen attacks one carbonyl carbon and the nitrogen attacks the carbon bearing the bromine atom, leading to the formation of a 2,4,5-trisubstituted oxazole after cyclization and dehydration.
Thiazole (B1198619) and Thiophene (B33073) Ring Formation
The Hantzsch thiazole synthesis is a prominent application of this compound. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. For instance, the reaction of this compound with N-substituted thioureas in ethanol (B145695) produces 2-amino-5-acetyl-4-methylthiazole derivatives in good yields. rsc.org Studies have demonstrated the synthesis of various thiazole derivatives with yields ranging from 65% to 73% using this method.
The synthesis of thiophenes often follows the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the starting material. researchgate.net While this compound is a 1,2-dicarbonyl, it can be converted into a 1,4-dicarbonyl precursor. This can be achieved by reacting it with the enolate of a ketone, which displaces the bromide to form a tri-carbonyl compound, a direct precursor to polysubstituted thiophenes upon reaction with a sulfurizing agent like Lawesson's reagent. sapub.org
Furan and Pyrrole Ring Formation
Similar to thiophene synthesis, the most common route to furans and pyrroles is the Paal-Knorr synthesis, which proceeds from a 1,4-dicarbonyl compound. encyclopedia.pubchim.it The reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl to yield a furan, or reaction with a primary amine or ammonia to yield a pyrrole. nrf-peled.com To utilize this compound for this purpose, it must first be converted to a suitable 1,4-dicarbonyl intermediate. A documented method involves the nucleophilic substitution of α-haloketones with β-dicarbonyl compounds to generate the required tricarbonyl or 1,4-dicarbonyl structures, which can then be cyclized. sapub.org
Indole (B1671886) and Quinoxaline (B1680401) Derivatives
Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chemicalbook.comlocalpharmaguide.comresearchgate.net this compound, or its close analogue 1,4-dibromo-2,3-butanedione, serves as the dicarbonyl component, reacting with variously substituted o-phenylenediamines in solvents like ethanol or acetic acid to yield the corresponding quinoxaline derivatives. chemicalbook.comrsc.org
The formation of indole derivatives from this compound is less direct. However, it can be used to build more complex structures containing an indole moiety. For example, a multi-step synthesis has been reported where 5-bromoisatin (B120047) is first alkylated with 1-bromobutane (B133212) to give 5-bromo-1-butyl-indole-2,3-dione. This intermediate is then condensed with o-phenylenediamine in acetic acid to produce a 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline, a complex heterocyclic system merging both indole and quinoxaline structures. rsc.org
Transformations to Dioxime and Other Functional Groups
Vicinal diketones, such as this compound, react with hydroxylamine (B1172632) to form dioximes. The specific product, this compound 2,3-dioxime, is a known compound, confirming this transformation. rsc.org This reaction typically involves treating the diketone with hydroxylamine hydrochloride in the presence of a base.
The high reactivity of the bromine atom allows for various nucleophilic substitution reactions. For example, reaction with hydroxide (B78521) (OH⁻) under aqueous conditions leads to substitution of the bromine, forming 1-hydroxybutane-2,3-dione. rsc.org Similarly, reaction with ammonia can yield 1-aminobutane-2,3-dione. rsc.org
Advanced Spectroscopic and Structural Elucidation of 1 Bromobutane 2,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon framework and proton environments of 1-Bromobutane-2,3-dione. While complete, published spectra are not widely available, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure and established principles.
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different proton environments: the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂Br).
Methylene Protons (-CH₂Br): These protons are adjacent to both a carbonyl group and an electronegative bromine atom. This combined electron-withdrawing effect would cause a significant downfield shift. This signal is anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.
Methyl Protons (-CH₃): These protons are adjacent to a carbonyl group, which deshields them, causing them to appear downfield from a typical alkane methyl group. This signal would also be a singlet due to the lack of adjacent protons.
The integration of the signals would confirm the ratio of protons in each environment, which is 2:3 for the methylene and methyl groups, respectively. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂Br | 2.5 - 4.0 orgchemboulder.com | Singlet | 2H | Adjacent to electronegative Br and C=O group. |
| -CH₃ | 2.0 - 2.7 orgchemboulder.com | Singlet | 3H | Adjacent to C=O group. |
The ¹³C NMR spectrum for this compound is predicted to display four unique signals, corresponding to each of the four carbon atoms in its distinct chemical environment.
Carbonyl Carbons (C=O): Two separate signals are expected in the highly downfield region (170-220 ppm), characteristic of carbonyl carbons. libretexts.org The carbon of the ketone group adjacent to the methyl group (C-3) and the one adjacent to the bromomethylene group (C-2) would have slightly different chemical shifts.
Methylene Carbon (-CH₂Br): The carbon atom bonded to the bromine (C-1) would be found at a chemical shift typical for alpha-halo ketones. docbrown.info
Methyl Carbon (-CH₃): The terminal methyl carbon (C-4) would appear in the most upfield region of the spectrum. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-CH₂Br) | 30 - 45 | Carbon attached to an electronegative bromine atom. libretexts.org |
| C-2 (-C=O) | 190 - 200 | Ketone carbonyl carbon. libretexts.org |
| C-3 (-C=O) | 190 - 200 | Ketone carbonyl carbon. libretexts.org |
| C-4 (-CH₃) | 20 - 30 | Methyl carbon adjacent to a carbonyl group. libretexts.org |
Proton NMR (¹H NMR)
Mass Spectrometry (MS)
Mass spectrometry of this compound is characterized by the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity appear two mass units apart (M+ and M+2). docbrown.infoyoutube.com
The molecular weight of this compound is approximately 164.99 g/mol . The mass spectrum would therefore show molecular ion peaks at m/z 164 (for C₄H₅⁷⁹BrO₂) and m/z 166 (for C₄H₅⁸¹BrO₂). docbrown.info High-resolution mass spectrometry can confirm the compound's elemental composition.
Common fragmentation pathways for similar alkyl halides include the loss of the halogen atom. vaia.com For this compound, key fragmentation would likely involve the loss of a bromine radical (•Br) or hydrogen bromide (HBr). Other expected fragments could arise from the cleavage of carbonyl groups.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts and Fragments
| Adduct/Fragment | Formula | Predicted m/z | Notes |
| [M+H]⁺ | [C₄H₆BrO₂]⁺ | 164.95 / 166.95 | Protonated molecular ion, showing the Br isotopic pattern. uni.lu |
| [M+Na]⁺ | [C₄H₅BrNaO₂]⁺ | 186.94 / 188.94 | Sodium adduct of the molecular ion. uni.lu |
| [M]⁺ | [C₄H₅BrO₂]⁺ | 163.95 / 165.95 | Molecular ion. uni.lu |
| [M-Br]⁺ | [C₄H₅O₂]⁺ | 85.03 | Loss of a bromine atom from the molecular ion. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions from its carbonyl and carbon-bromine bonds. The presence of two adjacent carbonyl groups (an α-diketone) results in strong, characteristic C=O stretching vibrations.
C=O Stretching: A strong absorption band is expected in the region of 1700-1730 cm⁻¹. The coupling between the two carbonyl groups in an α-diketone system can sometimes lead to two distinct, closely spaced peaks.
C-Br Stretching: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region of the spectrum. docbrown.info
C-H Stretching and Bending: Absorptions corresponding to the stretching and bending of the C-H bonds in the methyl and methylene groups will also be present. docbrown.info
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Diketone | C=O stretch | ~1700 | Strong |
| Alkyl Halide | C-Br stretch | 550 - 750 docbrown.info | Medium to Strong |
| Alkane | C-H stretch | 2850 - 3000 | Medium |
| Alkane | C-H bend | 1270 - 1470 docbrown.info | Medium |
X-ray Crystallography for Solid-State Structures
While a specific crystal structure for this compound is not found in available literature, analysis of related brominated carbonyl compounds provides insight into the expected solid-state behavior. chegg.com X-ray crystallography on derivatives reveals how molecules pack in a crystalline lattice and the nature of the intermolecular forces that stabilize the structure. For brominated organic molecules, interactions such as C-H···O hydrogen bonds and halogen bonds (e.g., Br···Br or Br···O) are often crucial in dictating the supramolecular assembly. chegg.com
In derivatives of brominated compounds, the crystal packing is often stabilized by a network of weak intermolecular interactions. nih.gov For instance, in brominated isoindol-1-one derivatives, molecules are linked by C-H···O hydrogen bonds to form sheets. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the closest external atomic contacts to a surface defined around the molecule, providing a detailed picture of the crystal packing forces.
Conformational Analysis and Molecular Structure
The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional molecular structure and conformational preferences. As an α-haloketone, its structure is primarily defined by the rotational isomerism around the single bonds of its carbon backbone, particularly the bond between the carbonyl carbon (C2) and the bromine-bearing α-carbon (C1).
Detailed research into the conformational isomerism of α-haloketones, conducted through various spectroscopic methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, has provided a foundational understanding of their molecular geometry. nih.govresearchgate.net These studies have consistently shown that α-haloketones typically exist as a mixture of two principal rotamers: the cisoid (or syn-periplanar) and transoid (or anti-periplanar) forms. This nomenclature refers to the dihedral angle between the carbon-halogen bond and the carbon-oxygen double bond.
In the case of this compound, the crucial conformational aspect is the orientation of the C-Br bond relative to the adjacent C=O group at the C2 position. It has been firmly established for α-haloketones that the steric repulsion between the halogen atom and the carbonyl oxygen is considerably less than the repulsion between the halogen and an alkyl group. nih.gov Consequently, the cisoid conformation, where the bromine and oxygen atoms are essentially eclipsed (dihedral angle approaching 0°), is energetically more favorable and thus more stable than the transoid form. nih.govresearchgate.net This preference for the cisoid arrangement is a defining structural characteristic of this class of compounds.
While specific crystallographic data for this compound is not widely published, its structural parameters can be inferred from general chemical knowledge and computational predictions. Advanced analytical techniques are required for unambiguous structural confirmation. High-resolution mass spectrometry can confirm the molecular formula, while multidimensional NMR (e.g., COSY, HSQC, HMBC) can elucidate the precise connectivity. For definitive solid-state structure and conformational analysis, single-crystal X-ray diffraction is the ultimate standard. dcu.ie
The tables below summarize the key conformational and structural data for this compound, based on established principles for α-haloketones and publicly available database information.
Table 1: Conformational Isomers of α-Haloketones This table describes the principal rotational isomers around the Cα-C(O) bond.
| Conformer | Dihedral Angle (X-C-C=O) | Description | Relative Stability |
| Cisoid | ~ 0° | Halogen and oxygen atoms are eclipsed. | More Stable nih.gov |
| Transoid | ~ 180° | Halogen and oxygen atoms are in an anti-orientation. | Less Stable nih.gov |
Table 2: Predicted Molecular and Structural Properties of this compound This table provides a summary of key identifiers and predicted structural data.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2,3-butanedione | |
| Molecular Formula | C₄H₅BrO₂ | molport.comchemspider.com |
| Molecular Weight | 164.986 g/mol | molport.com |
| CAS Number | 5308-51-0 | molport.com |
| Predicted Dominant Conformation | Cisoid (Br and C=O eclipsed) | nih.govresearchgate.net |
| Predicted Collision Cross Section ([M+H]⁺) | 123.4 Ų | uni.lu |
| Predicted Collision Cross Section ([M+Na]⁺) | 134.9 Ų | uni.lu |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Architectures
1-Bromobutane-2,3-dione is a versatile building block in organic synthesis, enabling the construction of more complex molecular structures. Its utility stems from its participation in a range of chemical reactions, including nucleophilic substitutions and reductions, which make it a key intermediate in the synthesis of other compounds. The compound's reactivity allows for the creation of diverse chemical scaffolds, which are foundational structures for developing new pharmaceuticals and other fine chemicals.
One notable application is in the synthesis of thiazole (B1198619) derivatives. For instance, research has demonstrated that this compound reacts with 4-methylbenzothioamide in ethanol (B145695) to produce 1-(2-p-tolylthiazol-4-yl)ethanone in high yield. researchgate.net This reaction highlights the role of this compound in constructing heterocyclic systems, which are prevalent in many biologically active molecules.
The reactivity of related α-haloketones and dicarbonyls further illustrates the potential of this compound. For example, the alkylation of 2,4-pentanedione with 1-bromobutane (B133212) is a known method for creating higher β-diketones. orgsyn.org Similarly, various indole-2,3-dione derivatives are synthesized using alkylating agents like 1-bromobutane, showcasing the broader utility of bromo-functionalized compounds in generating complex heterocyclic structures. researchgate.net These examples underscore the potential of this compound to serve as a key component in the assembly of intricate organic architectures.
Role in Catalyst Development and Ligand Synthesis
While direct applications of this compound in catalyst and ligand synthesis are not extensively documented, the reactivity of its functional groups suggests potential in this area. The dicarbonyl moiety is a well-known feature in ligands used for coordination with metal ions. For example, β-diketones are common precursors to ligands that can form stable complexes with a variety of metals, which can then function as catalysts.
The synthesis of novel ionic liquids, which can act as catalysts, sometimes involves precursors structurally related to this compound. For example, the synthesis of a bicyclic 1,2,3-triazolium ionic liquid involved the use of 1-bromobutane in an early step. oiccpress.com This ionic liquid was then successfully used as a catalyst for the synthesis of complex spiro compounds. oiccpress.com This illustrates how bromoalkanes can be integral to the creation of effective catalytic systems.
Additionally, the reaction of this compound to form thiazole derivatives can be seen as a form of ligand synthesis. researchgate.net Thiazoles and related heterocyclic compounds are known to coordinate with metal ions and have been used in the development of novel catalysts. The ability to easily construct these heterocyclic systems using this compound opens up possibilities for creating new ligands with tailored electronic and steric properties for specific catalytic applications.
Applications in Polymer Chemistry
The use of this compound in polymer chemistry is an emerging area of interest. Its bifunctional nature, possessing both a polymerizable carbonyl group and a reactive bromine atom, allows it to be incorporated into polymer chains or used to initiate polymerization reactions.
Research into related compounds provides a basis for these potential applications. For instance, 3-bromo-2-butanone, a structurally similar α-bromoketone, is used in research to explore potential applications in polymer chemistry. The reactivity of such compounds makes them valuable for developing new synthetic methods in this field.
The dicarbonyl functionality of this compound is also relevant. Dicarbonyl compounds can participate in condensation polymerization reactions. While specific examples using this compound are not prevalent, the general chemistry of dicarbonyls in polymer synthesis is well-established. The bromine atom could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups onto a polymer backbone. This would enable the creation of functional polymers with tailored properties for specific applications.
Development of Novel Reaction Methodologies
The unique reactivity of this compound makes it a subject of interest for the development of new synthetic methods. The presence of multiple reactive sites allows for the exploration of new chemical transformations and the synthesis of novel molecular scaffolds.
One area of development is in the use of novel catalysts to promote reactions involving bromo- and dicarbonyl-containing compounds. For example, silica (B1680970) sulfuric acid has been used to promote the deacylation of α-bromo-β-diketones, leading to the formation of α-bromo ketones. researchgate.net This type of reaction, which involves the cleavage of a C-C bond, demonstrates how the reactivity of these systems can be harnessed in new ways. researchgate.net
Furthermore, the development of efficient, one-pot synthesis procedures is a constant goal in organic chemistry. Multi-component reactions, where several reactants are combined in a single step to form a complex product, are of particular interest. The synthesis of spiro compounds using an ionic liquid catalyst and a dione-containing starting material is one such example of a modern, efficient synthetic methodology. oiccpress.com The reactivity of this compound makes it a prime candidate for use in the development of similar novel, multi-component reactions, potentially leading to the rapid and efficient synthesis of complex and valuable molecules.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 1-Bromobutane-2,3-dione.
The electronic structure of this compound is central to its chemical behavior. The presence of two adjacent carbonyl groups and an α-bromine atom creates a unique electronic environment. DFT calculations can model the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule. The carbon atoms of the carbonyl groups and the α-carbon bonded to the bromine atom are expected to be electrophilic due to the high electronegativity of the oxygen and bromine atoms. This inherent polarity makes the compound susceptible to nucleophilic attack, a key aspect of its reactivity.
Table 1: Illustrative Electronic Properties from DFT Calculations for α-Haloketones
| Property | Illustrative Value/Description | Significance for this compound |
| HOMO Energy | Typically localized on the bromine and oxygen atoms. | Indicates the regions from which electrons are most easily donated. |
| LUMO Energy | Typically localized on the carbonyl carbons and the C-Br bond. | Indicates the most probable sites for nucleophilic attack. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. | A lower energy gap would be consistent with the known reactivity of the compound. |
| Mulliken Charges | Positive charges on carbonyl carbons and the α-carbon. | Quantifies the electrophilic nature of these sites. |
| Bond Order | Lower bond order for the C-Br bond. | Suggests the relative ease of C-Br bond cleavage in substitution reactions. |
Note: This table is illustrative and based on general principles of α-haloketones. Specific calculated values for this compound are not available in the cited literature.
Computational methods are particularly useful for predicting the reactivity of this compound and for analyzing the transition states of its reactions. DFT calculations can model the potential energy surface for reactions with nucleophiles, identifying the most likely reaction pathways. For α-haloketones, there are generally three competing reaction channels with nucleophiles: addition to a carbonyl group, direct substitution at the α-carbon (an SN2-type reaction), and proton abstraction. researchgate.net
By calculating the energy barriers for the transition states of each pathway, it is possible to predict which reaction is kinetically favored. For instance, in reactions with amines or other nucleophiles, computational models can help determine whether the reaction will proceed via substitution of the bromine atom or addition at one of the carbonyl groups. These calculations involve optimizing the geometry of the transition state structure and calculating its energy relative to the reactants and products. Such analyses are crucial for understanding the reaction mechanisms and for designing synthetic routes that favor a desired product.
Electronic Structure and Bonding Analysis
Molecular Modeling and Simulations
While specific molecular dynamics (MD) simulations for this compound are not prominently featured in available literature, this technique holds potential for studying its behavior in different environments. MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvent molecules or biological macromolecules. For example, simulations could be used to study how this compound interacts with the active site of an enzyme, providing a dynamic picture of the binding process that complements the static view from molecular docking. nih.gov
QSAR and QSPR Studies (Excluding Physical/Chemical Properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational tools that correlate the structural features of a series of compounds with their biological activity or properties. For classes of compounds that include α,β-diketones, QSAR models have been developed to predict skin sensitization potential. nih.gov These models often use parameters like the Taft sigma (σ) to quantify electronic effects related to reactivity, and log P to account for hydrophobicity. nih.gov In such models, the reactivity of the diketone functionality is a key determinant of the predicted activity. Furthermore, the presence of a diketone moiety can act as a "structural alert" in some toxicity prediction models, flagging the compound for potential neurotoxicity. europa.eu While these studies provide a framework for understanding the potential biological activities of this compound, specific QSAR/QSPR models that include and provide data for this particular compound are not readily found in the reviewed literature.
Conclusion and Future Research Directions
Summary of Current Research Advancements
Research to date has firmly established 1-Bromobutane-2,3-dione as a key precursor in the synthesis of nitrogen- and sulfur-containing heterocycles. researchgate.net The primary reactivity exploited is the Hantzsch-type condensation, where the α-haloketone moiety reacts with various nucleophilic substrates.
Key advancements include:
Synthesis of Thiazole (B1198619) Derivatives: The reaction of this compound with thioamides and thiourea (B124793) derivatives is a cornerstone of its application. nih.gov Recent studies have demonstrated its utility in synthesizing complex thiazoles, which are significant scaffolds in medicinal chemistry. mdpi.comwiley.comresearchgate.net For instance, the reaction with 4-methylbenzothioamide in ethanol (B145695) proceeds with high efficiency, yielding 1-(2-p-tolylthiazol-4-yl)ethanone, a key intermediate for α-amylase inhibitors. wiley.comresearchgate.net These reactions underscore the compound's role in creating biologically relevant molecules.
Regioselective Reactions: Investigations into reactions with unsymmetrical reagents, such as N-substituted thioureas, have highlighted the potential for regioselective control, leading to specific isomers of 2-aminothiazole (B372263) derivatives. nih.gov This selectivity is crucial for the targeted synthesis of complex pharmaceutical agents.
Foundation for Polycyclic Systems: The compound serves as a starting point for more elaborate fused heterocyclic systems. Its reaction with 2-aminobenzothiazole, for example, can lead to the formation of imidazo[2,1-b]thiazole (B1210989) structures, demonstrating its utility in building molecular complexity through cyclocondensation reactions. mdpi.com
The following table summarizes representative synthetic applications that highlight the advancements in the use of this compound.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | 4-Methylbenzothioamide | 1-(2-p-tolylthiazol-4-yl)ethanone | 93% | wiley.comresearchgate.net |
| This compound | N-(4-methoxyphenyl)thiourea | Thiourea-derived thiazole | 71% | |
| This compound | Thiourea | 2-(Aryl)thiazol-4-yl ethanone | 52–77% |
Emerging Research Areas and Unexplored Reactivities
While the role of this compound as an electrophile in heterocyclic synthesis is well-documented, several of its potential reactivities remain underexplored. Future research is poised to move beyond these established transformations.
Asymmetric Catalysis: The vicinal dicarbonyl moiety in 1,2-dicarbonyl compounds is recognized as an ambident pronucleophile, yet it remains significantly underexploited compared to its 1,3-dicarbonyl counterparts. rsc.org Future work could focus on developing asymmetric transformations where the dione (B5365651) portion of this compound is selectively activated by chiral catalysts to engage in novel C-C, C-O, or C-N bond-forming reactions.
Multicomponent Reactions (MCRs): The high degree of functionality in this compound makes it an ideal candidate for MCRs, which allow for the one-pot synthesis of complex, polyfunctional molecules from simple building blocks. researchgate.net Nanoparticle-catalyzed MCRs, in particular, offer a promising avenue for developing efficient and sustainable synthetic routes to novel compound libraries. researchgate.net
Computational and Mechanistic Studies: Deeper mechanistic understanding through computational methods like Density Functional Theory (DFT) could uncover non-obvious reaction pathways. researchgate.netrsc.org Such studies can predict transition states, analyze charge distributions, and model interactions with catalysts, thereby guiding the rational design of new reactions and resolving ambiguities in reactivity and regioselectivity. acs.org
Reactivity of the Dione Moiety: The chemistry of the 1,2-dicarbonyl group itself presents opportunities. For example, its potential as a trapping agent for reactive intermediates, analogous to how dicarbonyls function in inhibiting the Maillard reaction, could be explored in food science or materials chemistry. mdpi.com Furthermore, reactions on the dicarbonyl moiety of complex skeletons have been shown to enable further derivatization, suggesting that the dione in this compound could serve as a handle for subsequent chemical transformations after the initial reaction at the α-bromo position. researchgate.net
Potential for New Applications in Chemical Science
The unique combination of reactive sites in this compound opens the door to a wide range of future applications, extending from drug discovery to materials science and process chemistry.
Medicinal Chemistry and Drug Discovery: As a polyfunctional building block, the compound is exceptionally well-suited for generating diverse molecular scaffolds for drug discovery programs. nih.gov Its ability to produce N-heterocycles, which are present in 59% of FDA-approved small-molecule drugs, is particularly valuable. researchgate.net Future efforts could focus on its use in fragment-based drug design and the creation of libraries for screening against various biological targets, such as the anti-neuroinflammatory activity shown by related isatin (B1672199) derivatives synthesized from 1-bromobutane (B133212). nih.gov
Green Chemistry and Process Development: There is significant potential for developing more sustainable methods for reactions involving this compound. The development of continuous flow synthesis protocols, which have been successfully applied to other α-haloketones for producing chiral building blocks of HIV protease inhibitors, could offer a safer, more efficient, and scalable alternative to traditional batch processing. acs.org
Advanced Materials Synthesis: The synthesis of highly functionalized and polycyclic heteroaromatic systems is fundamental to the development of novel organic materials. The derivatives accessible from this compound could serve as monomers or key intermediates for organic electronics, dyes, or specialized polymers. The incorporation of thiourea moieties, for instance, is a known strategy in materials chemistry and catalysis. rsc.orgacs.org
Development of Novel Reagents: The introduction of fluorine-containing groups is a major strategy in medicinal chemistry to enhance metabolic stability and bioavailability. researchgate.net Future research could explore the synthesis of fluorinated analogues of this compound, creating novel building blocks that combine the reactivity of an α-haloketone with the unique properties of organofluorine compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromobutane-2,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves reacting brominating agents with diketone precursors under controlled temperatures. For example, this compound can be synthesized via halogenation of butane-2,3-dione using bromine or bromine donors in anhydrous conditions. Reaction optimization includes temperature modulation (e.g., 50–80°C) and stoichiometric control to minimize side products like dibrominated derivatives. Purity is enhanced by column chromatography or recrystallization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability and potential skin/eye irritation, handling requires:
- Ventilation : Use fume hoods to avoid vapor inhalation.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight, grounded containers away from ignition sources.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify bromine-induced deshielding and carbonyl resonances. For deuterated analogs, NMR can confirm isotopic purity .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~600 cm (C-Br) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns, especially for deuterated derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in organocatalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and charge distribution. For instance, the electrophilic α-carbon adjacent to the diketone group can be analyzed for nucleophilic attack in Michael additions. Software like Gaussian or ORCA simulates reaction pathways, while molecular docking studies explore interactions with catalysts like proline derivatives .
Q. What strategies resolve contradictions in crystallographic data for brominated diketones like this compound?
- Methodological Answer : Discrepancies in bond lengths/angles arise from twinning or disorder. Use:
- SHELXL : Refinement with anisotropic displacement parameters and TWIN/BASF commands to model twinning.
- WinGX/ORTEP : Visualize electron density maps to identify misplaced atoms.
- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å) .
Q. What mechanistic insights explain the role of this compound in synthesizing fused bicyclic compounds?
- Methodological Answer : The compound acts as an electrophilic alkylating agent. In reactions with amines or enolates, the bromine atom undergoes nucleophilic substitution, while diketone moieties participate in cycloaddition or aldol-like condensations. Kinetic studies (e.g., monitoring by NMR for fluorinated analogs) reveal stepwise vs. concerted mechanisms. Stereochemical outcomes are guided by steric effects and catalyst design (e.g., chiral organocatalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
